molecular formula C18H16N6O3 B10985144 2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide

2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide

Cat. No.: B10985144
M. Wt: 364.4 g/mol
InChI Key: RCTBTSXBARPFTE-UHFFFAOYSA-N
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Description

2-(2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL)-N-[2-([1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL)ETHYL]ACETAMIDE is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL)-N-[2-([1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL)ETHYL]ACETAMIDE typically involves multiple steps, starting with the preparation of the quinazolinone coreCommon reagents used in these reactions include acetic anhydride, hydrazine hydrate, and various catalysts to facilitate the coupling .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL)-N-[2-([1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL)ETHYL]ACETAMIDE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .

Major Products

The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown promise in biological assays for its potential antimicrobial and anticancer activities.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL)-N-[2-([1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL)ETHYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways. Additionally, it may bind to receptors and modulate their activity, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: These compounds share the quinazolinone core and exhibit similar biological activities.

    Triazolopyridine Derivatives: Compounds with the triazolopyridine moiety also show comparable properties.

Uniqueness

What sets 2-(2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL)-N-[2-([1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL)ETHYL]ACETAMIDE apart is the combination of both quinazolinone and triazolopyridine moieties in a single molecule. This unique structure may confer enhanced biological activities and specificity compared to other similar compounds .

Properties

Molecular Formula

C18H16N6O3

Molecular Weight

364.4 g/mol

IUPAC Name

2-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide

InChI

InChI=1S/C18H16N6O3/c25-16(19-9-8-15-22-21-14-7-3-4-10-23(14)15)11-24-17(26)12-5-1-2-6-13(12)20-18(24)27/h1-7,10H,8-9,11H2,(H,19,25)(H,20,27)

InChI Key

RCTBTSXBARPFTE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CC(=O)NCCC3=NN=C4N3C=CC=C4

Origin of Product

United States

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